molecular formula C13H12N2O3 B13890660 Methyl 2-(2-methoxyphenyl)pyrimidine-5-carboxylate

Methyl 2-(2-methoxyphenyl)pyrimidine-5-carboxylate

Cat. No.: B13890660
M. Wt: 244.25 g/mol
InChI Key: XEDQNBHXXQEIAA-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxyphenyl)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a methyl carboxylate group at position 5 and a 2-methoxyphenyl substituent at position 2 of the pyrimidine ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and histone deacetylase (HDAC) inhibitors. Its structure combines aromaticity (from the methoxyphenyl group) with polar functionality (carboxylate ester), making it versatile for further derivatization.

Properties

IUPAC Name

methyl 2-(2-methoxyphenyl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-11-6-4-3-5-10(11)12-14-7-9(8-15-12)13(16)18-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDQNBHXXQEIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=C(C=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methoxyphenyl)pyrimidine-5-carboxylate typically involves the condensation of 2-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often include refluxing in ethanol or methanol and the use of catalysts such as piperidine or pyridine.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-methoxyphenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 2-position of the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Formation of 2-hydroxyphenyl derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of 2-substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-(2-methoxyphenyl)pyrimidine-5-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential as an anti-inflammatory, antiviral, and anticancer agent.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxyphenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with key proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Methyl 2-(Piperazin-1-yl)Pyrimidine-5-Carboxylate
  • Substituent : Piperazinyl group at position 2.
  • Role : Used in HDAC inhibitors, demonstrating the impact of nitrogen-containing heterocycles on bioactivity .
Ethyl 2-(4-Methoxyphenyl)Amino Pyrimidine-5-Carboxylate
  • Substituent: 4-Methoxyphenylamino group at position 2.
  • Molecular Weight : 425.49 g/mol .
  • However, direct aryl substitution (as in the target compound) may enhance steric stability.
Methyl 2,4-Dimethoxypyrimidine-5-Carboxylate
  • Substituents : Methoxy groups at positions 2 and 4.
  • Similarity Score : 0.69 to the target compound .

Pharmacologically Relevant Analogues

Mobocertinib Succinate
  • Structure: Includes a methoxyphenylamino group and indole substituents.
  • Role: EGFR inhibitor approved for non-small cell lung cancer .
Ethyl 2-(Benzylamino)-4-Methylpyrimidine-5-Carboxylate
  • Substituent: Benzylamino group at position 2.
  • Molecular Formula : C₁₅H₁₇N₃O₂ .
  • Comparison: The benzylamino group introduces both lipophilic and hydrogen-bonding properties, contrasting with the purely aromatic methoxyphenyl group.

Substituent Electronic Effects

Methyl 2-(Methylthio)Pyrimidine-5-Carboxylate
  • Substituent : Methylthio group at position 2.
  • Molecular Weight : 184.22 g/mol .
Methyl 2-Methoxy-4-(Trifluoromethyl)Pyrimidine-5-Carboxylate
  • Substituents : Methoxy at position 2 and trifluoromethyl at position 4.
  • Molecular Formula : C₈H₇F₃N₂O₃ .
  • Comparison : The trifluoromethyl group enhances metabolic stability and lipophilicity, whereas the methoxyphenyl group offers a bulkier aromatic surface for target engagement.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Application/Activity Reference
Methyl 2-(2-methoxyphenyl)pyrimidine-5-carboxylate 2-Methoxyphenyl C₁₃H₁₂N₂O₄* ~260.25 Kinase inhibitor intermediate
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate Piperazinyl C₁₀H₁₄N₄O₂ 234.25 HDAC inhibition
Ethyl 2-(4-methoxyphenyl)amino pyrimidine-5-carboxylate 4-Methoxyphenylamino C₁₄H₁₅N₃O₃ 273.29 Not specified
Methyl 2,4-dimethoxypyrimidine-5-carboxylate 2,4-Dimethoxy C₈H₁₀N₂O₄ 198.17 Structural analog
Mobocertinib succinate Methoxyphenylamino/Indole C₃₂H₃₉N₇O₄·C₄H₆O₄ 703.80 EGFR inhibition

*Calculated based on structural similarity to analogs.

Table 2: Substituent Electronic Effects

Substituent Type Example Compound Electronic Effect Impact on Reactivity/Bioactivity
Methoxyphenyl (target) Target compound Electron-rich aromatic ring Enhances π-π interactions
Piperazinyl Methyl 2-(piperazin-1-yl)pyrimidine Electron-donating, polar Improves solubility and hydrogen bonding
Methylthio Methyl 2-(methylthio)pyrimidine Strong electron donor Accelerates electrophilic substitution
Trifluoromethyl Methyl 2-methoxy-4-CF₃-pyrimidine Electron-withdrawing, lipophilic Increases metabolic stability

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